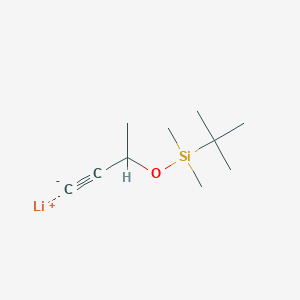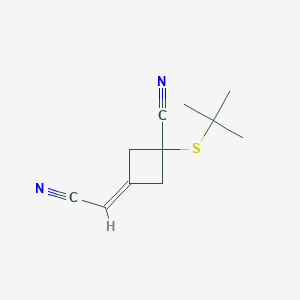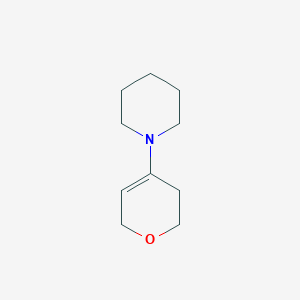
1-(3,6-Dihydro-2H-pyran-4-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,6-Dihydro-2H-pyran-4-yl)piperidine is a heterocyclic compound that features both a piperidine and a dihydropyran ring The compound’s unique structure makes it an interesting subject for various chemical and pharmaceutical studies The piperidine ring is a six-membered ring containing one nitrogen atom, while the dihydropyran ring is a six-membered ring containing one oxygen atom
Méthodes De Préparation
The synthesis of 1-(3,6-Dihydro-2H-pyran-4-yl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with 3,6-dihydro-2H-pyran under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound, reducing the time and cost associated with batch processing. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
1-(3,6-Dihydro-2H-pyran-4-yl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction can lead to the formation of reduced derivatives with altered chemical properties.
Substitution: The compound can undergo substitution reactions at both the piperidine and dihydropyran rings. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3,6-Dihydro-2H-pyran-4-yl)piperidine has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules
In biology and medicine, the compound has been studied for its potential therapeutic properties. It has shown promise as a precursor for the development of drugs targeting specific biological pathways. For example, derivatives of this compound have been investigated for their potential use as anti-inflammatory and anti-cancer agents.
In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and dyes. Its versatility and reactivity make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(3,6-Dihydro-2H-pyran-4-yl)piperidine is largely dependent on its specific derivatives and the biological targets they interact with. Generally, the compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This interaction can lead to the activation or inhibition of various signaling pathways, resulting in the desired therapeutic effects.
For example, derivatives of this compound that target inflammatory pathways may inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines. This inhibition can reduce inflammation and alleviate symptoms associated with inflammatory diseases.
Comparaison Avec Des Composés Similaires
1-(3,6-Dihydro-2H-pyran-4-yl)piperidine can be compared to other similar compounds, such as 3,4-dihydro-2H-pyran and tetrahydropyran
3,4-Dihydro-2H-pyran: This compound is similar to this compound in that it contains a dihydropyran ring. it lacks the piperidine ring, which significantly alters its chemical properties and reactivity.
Tetrahydropyran: This compound contains a fully saturated six-membered ring with one oxygen atom. It is more stable than this compound and is commonly used as a protecting group in organic synthesis.
Propriétés
Numéro CAS |
106656-65-9 |
|---|---|
Formule moléculaire |
C10H17NO |
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
1-(3,6-dihydro-2H-pyran-4-yl)piperidine |
InChI |
InChI=1S/C10H17NO/c1-2-6-11(7-3-1)10-4-8-12-9-5-10/h4H,1-3,5-9H2 |
Clé InChI |
SDDRLGAQZGEOAL-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Tributylstannyl)cyclohexa-1,4-dien-1-yl]ethan-1-one](/img/structure/B14320567.png)
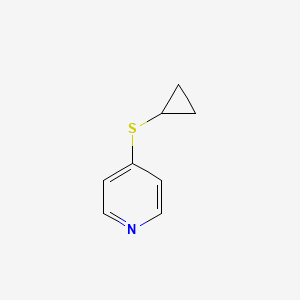
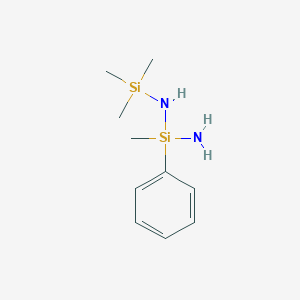
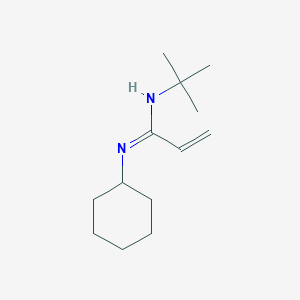


![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydropyrimidin-1-ium chloride (1/1)](/img/structure/B14320621.png)
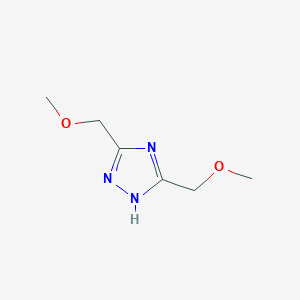
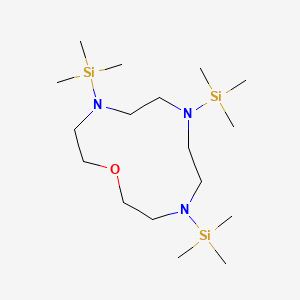

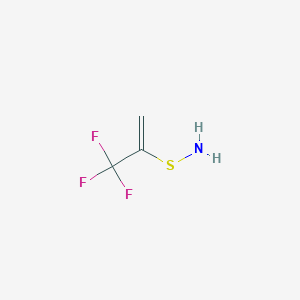
![3,6-Diphenyl[1,3]oxazolo[4,5-e][1,2,4]triazine](/img/structure/B14320652.png)
